Tetramethylammonium bromide

Catalog No.
S570627
CAS No.
64-20-0
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium bromide

CAS Number

64-20-0

Product Name

Tetramethylammonium bromide

IUPAC Name

tetramethylazanium;bromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

DDFYFBUWEBINLX-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[Br-]

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[Br-]

Organic Synthesis:

  • Phase-Transfer Catalysis: TMAB acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in various organic reactions. This enables reactions that wouldn't be possible under normal conditions. Source: [Lewis, G. P. (1990). Phase transfer catalysis by quaternary ammonium salts and related compounds. Chemical Society Reviews, 19(1), 1-20.
  • Ion-Pair Extraction: TMAB forms ion pairs with various anionic species, allowing for their efficient extraction from aqueous solutions into organic solvents. This technique is used for analytical purposes and purification of specific compounds. Source: [McCormick, L. J. (1975). Ion pair extraction of inorganic anions. Analytical Chemistry, 47(1), 225-233.

Electrochemistry:

  • Supporting Electrolyte: TMAB is commonly used as a supporting electrolyte in electrochemical experiments due to its high solubility in various organic solvents and its inertness towards most electrochemical reactions. It helps maintain ionic conductivity without interfering with the target analytes. Source: [Bard, A. J., & Faulkner, L. R. (2001). Electrochemical methods: Fundamentals and applications (Vol. 2). John Wiley & Sons.
  • Ionic Liquid Formation: TMAB can be combined with specific anions to form ionic liquids, which are salts with melting points below 100°C. These ionic liquids have unique properties such as high conductivity and tunable polarity, making them valuable for various electrochemical applications like electrodeposition and energy storage research. Source: [Seddon, W. A. (1997). Ionic liquids for clean technology. Green Chemistry, 1(1), 35-46.

Material Science:

  • Polyelectrolyte Synthesis: TMAB can be used as a counterion during the synthesis of polyelectrolytes, which are polymers containing charged groups along their backbone. The specific properties of the resulting polyelectrolyte can be tailored by the choice of counterion, including TMAB. Source: [Bhattacharya, A., & Gupta, A. K. (2008). Synthesis and properties of polyelectrolytes for drug delivery. Pharmaceutical Research, 25(12), 2865-2879.:
  • Surfactant Applications: TMAB can act as a cationic surfactant, influencing the surface properties of materials. This can be utilized in various applications, such as modifying the wettability of surfaces or facilitating the assembly of specific materials. Source: [Holmberg, K., Lindman, B., & Jonsson, B. (2003). Surfactants and polymers in aqueous solution (Vol. 1). John Wiley & Sons.

Tetramethylammonium bromide is a quaternary ammonium compound with the molecular formula C4H12NBr\text{C}_4\text{H}_{12}\text{N}\text{Br}. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is often used as a phase-transfer catalyst, facilitating the transfer of a reactant from one phase into another, which is particularly useful in organic synthesis and

  • TMAB can be irritating to the skin, eyes, and respiratory system [].
  • It is important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Further Information

TMAB is a versatile compound used in various scientific research applications. Here are some examples:

  • Template for material synthesis: TMAB can be used as a template or structure-directing agent in the synthesis of certain materials like zeolites.
  • Biological studies: TMAB has been used in studies of ion transport across membranes and as a model compound for investigating interactions between cations and biological molecules.

  • Bromination Reactions: It can be used in bromination processes, where it acts as a source of bromide ions. For example, it can facilitate the bromination of aromatic compounds in the presence of bromine .
  • Oxidation Reactions: Tetramethylammonium bromide has been reported to catalyze the oxidation of organic sulfides to sulfoxides using oxidizing agents like o-iodoxybenzoic acid .
  • Phase-Transfer Catalysis: It enhances the reaction rates of nucleophilic substitutions by transferring reactants between aqueous and organic phases, making it invaluable in synthetic organic chemistry .

Tetramethylammonium bromide exhibits biological activity primarily through its interaction with ion channels. It has been studied for its ability to block potassium channels in various tissues, which has implications for pharmacological research. Although it was once explored for clinical applications as a ganglionic blocking agent, its use as a drug has become obsolete due to safety concerns and the development of more effective alternatives .

Several methods exist for synthesizing tetramethylammonium bromide:

  • Reaction of Trimethylamine with Bromomethane: A common laboratory method involves reacting trimethylamine with monobromomethane in an alcoholic solvent. The reaction proceeds as follows:
     CH3 3N+CH3Br CH3 4N+Br\text{ CH}_3\text{ }_3\text{N}+\text{CH}_3\text{Br}\rightarrow \text{ CH}_3\text{ }_4\text{N}^+\text{Br}^-
    This method typically requires careful control of temperature and stoichiometry to maximize yield .
  • Alternative Methods: Other methods include using tetramethylammonium hydroxide and hydrobromic acid, where the hydroxide reacts with the acid to form tetramethylammonium bromide and water .

Tetramethylammonium bromide is utilized in various fields:

  • Organic Synthesis: It serves as a phase-transfer catalyst, enhancing reaction efficiency in multi-phase systems.
  • Analytical Chemistry: Often used in polarographic analysis due to its ability to form stable ion pairs with various analytes.
  • Biological Research: Employed in studies involving ion channels and cellular physiology due to its blocking properties on potassium channels .

Research indicates that tetramethylammonium bromide interacts significantly with biological membranes and ion channels. Its ability to block potassium channels has been extensively studied, providing insights into its pharmacological potential and toxicity profiles. The compound's interactions can lead to alterations in cellular excitability and neurotransmission, which are critical areas of research in neuropharmacology .

Tetramethylammonium bromide shares similarities with other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetraethylammonium bromideC8H20NBrLarger alkyl groups; used similarly but less soluble
Tetrabutylammonium bromideC16H36NBrBulkier structure; often used in extraction processes
Trimethylbenzylammonium chlorideC10H14NClAromatic substitution; different solubility profile

Tetramethylammonium bromide is unique due to its smaller size and higher solubility in water compared to larger quaternary ammonium compounds. This property makes it particularly effective as a phase-transfer catalyst in aqueous reactions .

UNII

6L9NE9609P

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.87%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

64-20-0

Wikipedia

Tetramethylammonium bromide

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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